

The Discovery and Natural Origins of 6-Epidemethylesquirolin D: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D is a naturally occurring abietane diterpenoid. This document provides a comprehensive overview of its natural source, discovery, and the experimental procedures utilized for its isolation and characterization. Quantitative data from the seminal discovery is presented, along with detailed experimental protocols. Furthermore, a logical workflow of the discovery process is visualized.

Discovery and Natural Source

6-Epidemethylesquirolin D was first isolated from the roots of Salvia aspera. The discovery was the result of a phytochemical investigation into the constituents of this plant species, which also led to the identification of two other new natural products: the icetexane diterpenoids salviasperanol and 5,6-dihidro- 6α -hydroxysalviasperanol.[1][2][3][4][5] The research was conducted by a team of scientists who were exploring the chemical diversity of Mexican Salvia species.

The primary natural source identified for **6-Epidemethylesquirolin D** is the root of the plant Salvia aspera. In addition to this definitive source, related compounds have been reported from various species of the Coleus genus, suggesting that other plants within the Lamiaceae family may also produce similar abietane diterpenoids.



Quantitative Data

The isolation of **6-Epidemethylesquirolin D** from its natural source yielded specific quantities of the pure compound. The following table summarizes the quantitative data from the original discovery.

Compound	Plant Material (Source)	Amount of Plant Material	Yield (mg)	Yield (%)
6- Epidemethylesqu irolin D	Dried roots of Salvia aspera	1.2 kg	15	0.00125%

Experimental Protocols

The isolation and structural elucidation of **6-Epidemethylesquirolin D** involved a series of detailed experimental procedures.

Plant Material and Extraction

Dried and ground roots of Salvia aspera (1.2 kg) were subjected to extraction with a solvent mixture of acetone and water (9:1) over a period of 72 hours. The resulting extract was then concentrated under reduced pressure to yield a crude residue of 60 g.

Isolation and Purification

The crude extract (60 g) was subjected to column chromatography on silica gel (600 g). Elution was performed with a gradient of hexane and ethyl acetate. Fractions eluted with hexane-ethyl acetate (8:2) were combined and re-chromatographed on a silica gel column, eluting with a mixture of hexane and ethyl acetate (9:1). This purification step yielded 15 mg of 6-Epidemethylesquirolin D as a crystalline solid.

Structure Elucidation

The chemical structure of **6-Epidemethylesquirolin D** was determined using a combination of spectroscopic methods. These included:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.



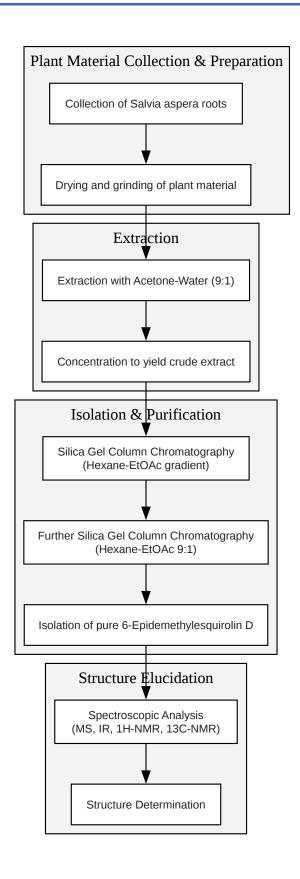
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, DEPT,
 COSY, and HMQC experiments to establish the connectivity and stereochemistry of the molecule.

The spectroscopic data were compared with those of known related compounds to confirm the final structure.

Logical Workflow of Discovery

The following diagram illustrates the key stages in the discovery and characterization of **6-Epidemethylesquirolin D**.





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